Thermal Property Differentiation: Melting Point Elevation of Eicosanoic Acid (C20:0) Relative to Stearic Acid (C18:0)
Eicosanoic acid (C20:0) exhibits a melting point of 76.1°C, which is 6.0°C higher than that of stearic acid (C18:0) at 70.1°C, as compiled in a systematic review of fatty acid nomenclature and physicochemical properties [1]. The melting point of eicosanoic acid is also 13.2°C higher than that of palmitic acid (C16:0) at 62.9°C [1]. This chain-length-dependent elevation in melting point is a direct consequence of increased van der Waals interactions between the longer hydrocarbon chains in the solid state [1]. The observed ΔT of +6.0°C for C20 vs. C18 and +13.2°C for C20 vs. C16 provides a quantifiable thermal differentiation that influences selection for applications requiring specific solid-to-liquid transition temperatures.
| Evidence Dimension | Melting point (Tm, °C) |
|---|---|
| Target Compound Data | 76.1°C |
| Comparator Or Baseline | Stearic acid (C18:0): 70.1°C; Palmitic acid (C16:0): 62.9°C |
| Quantified Difference | +6.0°C vs. C18:0; +13.2°C vs. C16:0 |
| Conditions | Literature compilation of standard fatty acid melting points |
Why This Matters
The 6.0°C higher melting point of eicosanoic acid relative to stearic acid directly impacts thermal management applications, enabling phase change at higher temperature windows unsuitable for shorter-chain analogs.
- [1] Hindawi. Table 2: Nomenclature of fatty acids. Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. 2011. View Source
